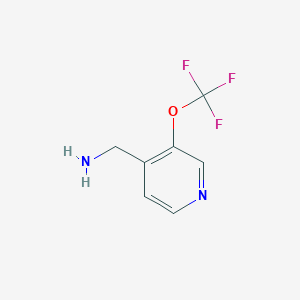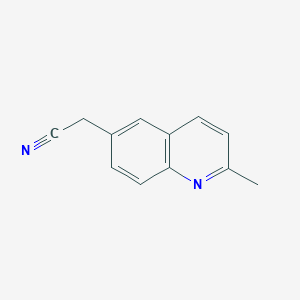![molecular formula C9H11N3 B13132441 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrrolopyridine core, which is a common structural motif in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative, cyclization can be achieved using reagents such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrrolopyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound derivatives have shown promise as therapeutic agents for the treatment of diseases such as cancer and inflammatory disorders. Their ability to modulate specific molecular pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mécanisme D'action
The mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
- (5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Uniqueness
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-3-11-9-8(6)7(4-10)5-12-9/h2-3,5H,4,10H2,1H3,(H,11,12) |
Clé InChI |
SCQQNOTVLSTCAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=NC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


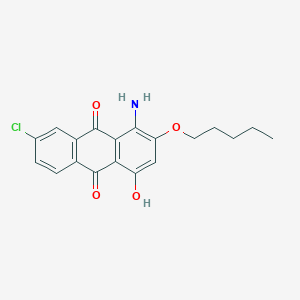

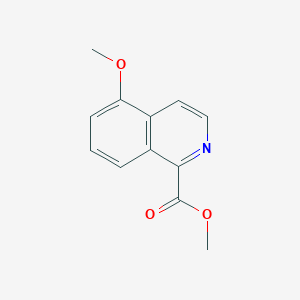


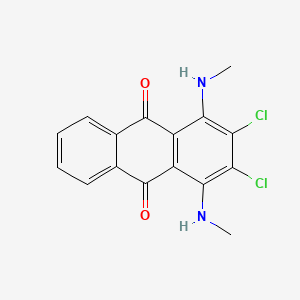
![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)

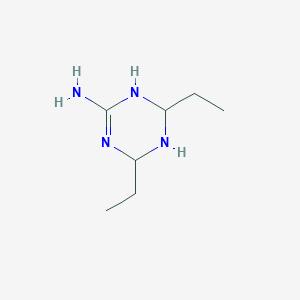
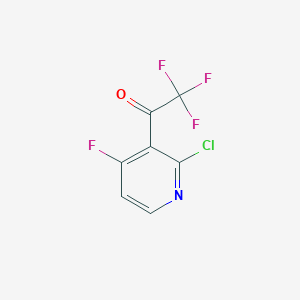
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
